N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine
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Overview
Description
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a nitro group at the 5th position and dimethylamine at the N,N positions. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under specific conditions. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the benzothiazole ring . Another approach involves the use of microwave irradiation to accelerate the condensation reaction between 2-aminothiophenol and aromatic aldehydes .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties. For example, reduction of the nitro group can yield amino-substituted benzothiazoles, which may have enhanced antimicrobial or anticancer activities .
Scientific Research Applications
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and proteins involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 5-nitro-1,2-benzothiazol-3-amine .
Uniqueness
N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and dimethylamine moiety enhances its reactivity and potential as a therapeutic agent compared to other benzothiazole derivatives .
Properties
CAS No. |
88465-34-3 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitro-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-11(2)7-4-9-6(5-10-15-9)3-8(7)12(13)14/h3-5H,1-2H3 |
InChI Key |
AGQKCVDQZNTICF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C=NSC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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